N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE
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Overview
Description
N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a methyl group at the 4-position and an N-(naphthalen-1-yl)amine group at the 2-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup, Doebner von Miller, and Combes reactions.
Substitution at the 4-Position:
N-Arylation at the 2-Position: The N-(naphthalen-1-yl)amine group can be introduced through a Buchwald-Hartwig amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives, aminoquinolines, and thioquinolines.
Scientific Research Applications
N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. By binding to specific proteins within this pathway, the compound can induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
4-hydroxy-2-quinolones: Exhibits antimicrobial and antimalarial properties.
N-(naphthalen-1-yl)-N-(phenyl(quinolin-3-yl)methyl)amide: Studied for its anti-Mycobacterium tuberculosis activity.
Uniqueness
N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents with targeted biological activities .
Properties
Molecular Formula |
C20H16N2 |
---|---|
Molecular Weight |
284.4g/mol |
IUPAC Name |
4-methyl-N-naphthalen-1-ylquinolin-2-amine |
InChI |
InChI=1S/C20H16N2/c1-14-13-20(21-18-11-5-4-9-16(14)18)22-19-12-6-8-15-7-2-3-10-17(15)19/h2-13H,1H3,(H,21,22) |
InChI Key |
NCCHTYZDUAAGBX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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